molecular formula C18H14ClNO3 B3847965 (4Z)-4-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one

(4Z)-4-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one

Cat. No.: B3847965
M. Wt: 327.8 g/mol
InChI Key: FLCWIQKXWDLTAQ-YVLHZVERSA-N
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Description

(4Z)-4-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one is a synthetic organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a chlorophenyl group, a methoxyphenyl group, and an oxazol-5-one ring, making it a subject of interest for researchers in chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one typically involves the condensation of 4-chlorobenzaldehyde with 4-methoxybenzaldehyde in the presence of a suitable base, followed by cyclization with 3-methyl-1,2-oxazol-5-one. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the reactants are combined in reactors under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4Z)-4-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4Z)-4-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4Z)-4-[[4-[(4-bromophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one
  • (4Z)-4-[[4-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one
  • (4Z)-4-[[4-[(4-methylphenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one

Uniqueness

The uniqueness of (4Z)-4-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one lies in its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

(4Z)-4-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClNO3/c1-12-17(18(21)23-20-12)10-13-4-8-16(9-5-13)22-11-14-2-6-15(19)7-3-14/h2-10H,11H2,1H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLCWIQKXWDLTAQ-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=O)C1=CC2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC\1=NOC(=O)/C1=C\C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4Z)-4-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one
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(4Z)-4-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one
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(4Z)-4-[[4-[(4-chlorophenyl)methoxy]phenyl]methylidene]-3-methyl-1,2-oxazol-5-one

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